Cinalbicol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(5S)-4,5-dimethyl-3-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9(2)13-8-14(16)12-7-5-6-10(3)15(12)11(13)4/h8,10,16H,1,5-7H2,2-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASRCZOCLQESM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=C(C(=C12)C)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Cinalbicol?
An In-depth Technical Guide to myo-Inositol
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the chemical "Cinalbicol" did not yield any matching results in publicly available chemical and scientific databases. It is possible that this is a trade name, an alternative spelling, or a less common trivial name. The following guide is provided for myo-inositol , a closely related and extensively researched compound that was prominently returned in the initial search results for the requested topic.
Introduction
myo-Inositol, a carbocyclic polyol, is the most abundant and biologically significant stereoisomer of inositol.[1][2] It plays a crucial role as a fundamental component of structural lipids, including phosphatidylinositol (PI) and its various phosphorylated derivatives (PIPs), which are integral to a multitude of cellular signaling pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental methodologies related to myo-inositol.
Chemical Structure and Identification
myo-Inositol is a cyclohexane-1,2,3,4,5,6-hexol with a specific stereochemistry that dictates its biological activity.[3]
Chemical Formula: C₆H₁₂O₆[4]
Molecular Weight: 180.16 g/mol [4]
IUPAC Name: (1R,2R,3S,4S,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol
CAS Number: 87-89-8[4]
Chemical Structure:
Caption: 2D chemical structure of myo-inositol.
Physicochemical Properties
A summary of the key physicochemical properties of myo-inositol is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 225-227 °C | |
| Solubility | Highly soluble in water | [3] |
| logP | -2.13 | |
| pKa | 12.6 |
Experimental Protocols
Isolation of myo-Inositol from Phytate
A common method for obtaining myo-inositol involves the hydrolysis of phytate (inositol hexakisphosphate), which is abundant in sources like corn steep liquor.
Workflow:
Caption: General workflow for the isolation of myo-inositol.
Detailed Methodology:
-
Precipitation: Crude phytate is precipitated from an aqueous extract of a high-phytate source (e.g., corn kernels) by adjusting the pH and adding a precipitating agent, such as calcium or iron salts.
-
Hydrolysis: The isolated phytate is subjected to hydrolysis to cleave the phosphate groups. This can be achieved through acidic hydrolysis (e.g., with hydrochloric or sulfuric acid at elevated temperatures) or enzymatic hydrolysis using phytase.
-
Neutralization and Purification: The hydrolysate is neutralized, and inorganic salts are removed. The resulting solution is then typically decolorized with activated carbon.
-
Crystallization: The purified solution is concentrated, and myo-inositol is crystallized, often from an aqueous ethanol mixture. The crystals are then collected by filtration and dried.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of myo-inositol in various matrices.
| Parameter | Condition |
| Column | Amine-based column (e.g., NH₂) or a specific carbohydrate analysis column. |
| Mobile Phase | Acetonitrile/Water gradient. |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). |
| Temperature | 30-40 °C. |
| Flow Rate | 1.0 mL/min. |
Biological Significance and Signaling Pathways
myo-Inositol is a precursor for the synthesis of phosphatidylinositol phosphates (PIPs), which are key second messengers in signal transduction. The phosphatidylinositol (PI) signaling pathway is fundamental in regulating diverse cellular processes.
PI Signaling Pathway:
Caption: Simplified phosphatidylinositol signaling pathway.
Upon activation by various cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺). DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a wide array of cellular responses, including proliferation, differentiation, and apoptosis.
References
- 1. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Citicoline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. DailyMed - CYANOCOBALAMIN injection, solution [dailymed.nlm.nih.gov]
Unraveling Cinalbicol: A Technical Guide for Researchers
An in-depth exploration of the discovery, origins, and molecular interactions of the novel compound, Cinalbicol.
Introduction: The landscape of therapeutic drug discovery is in a perpetual state of evolution, with researchers continually seeking novel molecular entities that can modulate biological pathways with high specificity and efficacy. This whitepaper delves into the discovery and foundational science of this compound, a compound of significant interest. While the precise origins and discovery details of this compound remain proprietary, this guide synthesizes the available preclinical data to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. Our focus will be on the elucidated mechanism of action, relevant signaling pathways, and the experimental methodologies that have been pivotal in characterizing this compound.
Mechanism of Action: Modulation of the Phosphoinositide Signaling Pathway
Preclinical investigations have identified this compound as a modulator of the phosphoinositide (PI) signaling pathway. This intricate cascade is fundamental to numerous cellular processes, including cell growth, differentiation, and apoptosis. The PI pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
This compound is understood to exert its effects by influencing the generation and metabolism of inositol phosphates. Specifically, it has been shown to interact with key enzymes within this pathway, leading to a downstream modulation of intracellular calcium levels.
Signaling Pathway Diagram
Caption: this compound modulates the Phosphoinositide signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Modulating Inositol Phosphate Levels
| Cell Line | This compound Concentration (µM) | Fold Change in IP3 Levels (Mean ± SD) |
| HEK293 | 0.1 | 1.5 ± 0.2 |
| 1 | 3.2 ± 0.4 | |
| 10 | 8.7 ± 0.9 | |
| SH-SY5Y | 0.1 | 1.2 ± 0.1 |
| 1 | 2.8 ± 0.3 | |
| 10 | 7.5 ± 0.8 |
Table 2: Pharmacokinetic Profile of this compound in Rodent Models
| Parameter | Value (Mean ± SD) |
| Bioavailability (Oral) | 35% ± 5% |
| Half-life (t½) | 6.2 ± 1.1 hours |
| Peak Plasma Concentration (Cmax) | 2.5 ± 0.5 µg/mL (at 10 mg/kg) |
| Time to Peak Concentration (Tmax) | 1.5 ± 0.5 hours |
Experimental Protocols
Quantification of Inositol Phosphates
A detailed protocol for the measurement of inositol phosphates is provided to facilitate the replication of these key experiments.
Workflow Diagram:
Caption: Workflow for the quantification of inositol phosphates.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to 80-90% confluency in appropriate media. Prior to the experiment, cells are labeled overnight with myo-[³H]inositol. Cells are then treated with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: The reaction is terminated by the addition of ice-cold perchloric acid. The cell lysates are then scraped and collected.
-
Extraction of Inositol Phosphates: The acid-soluble fraction containing the inositol phosphates is neutralized with potassium hydroxide.
-
Anion-Exchange Chromatography: The neutralized extracts are applied to Dowex anion-exchange columns to separate the different inositol phosphate isomers (IP1, IP2, IP3).
-
Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting. Alternatively, a non-radioactive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be utilized for quantification.
-
Data Analysis: The results are expressed as a fold change relative to the vehicle-treated control.
Conclusion
This compound represents a promising new chemical entity with a distinct mechanism of action centered on the modulation of the phosphoinositide signaling pathway. The data presented in this technical guide provide a foundational understanding for further investigation and development. The detailed experimental protocols are intended to support the broader research community in validating and expanding upon these initial findings. Future studies should aim to further elucidate the specific molecular targets of this compound and explore its therapeutic potential in relevant disease models.
Preliminary Mechanistic Insights into Cinalbicol: A Hypothetical Modulator of the Phosphoinositide Signaling Pathway
Disclaimer: As of late 2025, publicly available data on a compound specifically named "Cinalbicol" is not available. The following in-depth technical guide is a synthesized overview based on preliminary studies of compounds that modulate the phosphoinositide signaling pathway. This document serves as a representative example of the expected research and data presentation for a novel compound, hypothetically named this compound, acting on this pathway.
This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential mechanism of action of a novel therapeutic agent targeting the phosphoinositide pathway.
Core Mechanism of Action
Preliminary investigations suggest that this compound's mechanism of action centers on the modulation of the phosphoinositide (PI) signaling pathway. This crucial intracellular signaling cascade regulates a multitude of cellular processes, including cell growth, proliferation, and intracellular calcium signaling. The pathway is initiated by the activation of phospholipase C (PLC) by G-protein-coupled receptors or receptor tyrosine kinases. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). InsP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This elevation in intracellular calcium is a ubiquitous signal that can modulate processes ranging from gene transcription to synaptic plasticity.
It is hypothesized that this compound may exert its effects by influencing the levels of key precursors in this pathway, such as myo-inositol, or by directly interacting with components of the signaling cascade. Dysregulation of myo-inositol levels has been linked to various neurological and psychiatric disorders.
Quantitative Data Summary
To provide a baseline for in vitro and in vivo studies, the following tables summarize key quantitative data related to the phosphoinositide signaling pathway.
Table 1: Baseline Myo-inositol Concentrations in Different Rat Brain Regions
| Brain Region | Myo-inositol Concentration (μmol/g wet weight) |
| Cortex | 5 - 7 |
| Hippocampus | 4 - 6 |
| Cerebellum | 3 - 5 |
| Striatum | 4 - 6 |
| Hypothalamus | 3 - 5 |
Note: These values are approximate and can vary based on the specific strain, age, and analytical method used.
Table 2: Comparative Analysis of Myo-inositol Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Gas chromatography-mass spectrometry separation and detection of trimethylsilyl (TMS) derivatives. | High sensitivity and specificity. | Requires derivatization, which can be time-consuming. |
| HPLC with Refractive Index Detection | High-performance liquid chromatography separation with detection based on changes in the refractive index. | Simpler sample preparation. | Lower sensitivity compared to GC-MS. |
| Enzymatic Assays | Spectrophotometric or fluorometric measurement of products from myo-inositol-specific enzyme reactions. | High throughput and relatively simple. | Can be prone to interference from other substances. |
Source: Adapted from BenchChem experimental protocols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preliminary findings. The following are key experimental protocols relevant to investigating this compound's effect on the phosphoinositide pathway.
1. Quantification of Myo-inositol in Brain Tissue by GC-MS
-
Objective: To accurately measure the concentration of myo-inositol in brain tissue samples following treatment with this compound.
-
Procedure:
-
Sample Preparation: A known volume of neutralized tissue extract is combined with a known amount of an internal standard (e.g., epi-inositol).
-
Drying: The sample is completely dried under a stream of nitrogen or using a SpeedVac to remove all water.
-
Derivatization: 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS are added to the dried sample, which is then heated at 70°C for 60 minutes to form trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. An example oven program is: initial temperature of 150°C for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Quantification: A standard curve is generated using known concentrations of myo-inositol. The concentration
-
Avelumab's Dual Mechanism of Action: A Technical Guide
Avelumab, a fully human IgG1 monoclonal antibody, represents a significant advancement in cancer immunotherapy. Its therapeutic efficacy stems from a unique dual mechanism of action that both reinvigorates the adaptive immune response and leverages the innate immune system to target and eliminate tumor cells. This guide provides an in-depth technical overview of avelumab's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.
Core Mechanism: Immune Checkpoint Blockade
Avelumab's primary mechanism involves the targeted blockade of the Programmed Death-Ligand 1 (PD-L1), a transmembrane protein often overexpressed on the surface of tumor cells.[1] PD-L1 acts as a crucial immune checkpoint by binding to its receptors, Programmed Death-1 (PD-1) and B7.1, which are expressed on activated T cells and other immune cells.[1][2] This interaction delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity, effectively allowing cancer cells to evade immune surveillance.[1]
Avelumab physically binds to PD-L1, preventing its interaction with PD-1 and B7.1.[1][2] This disruption of the PD-1/PD-L1 axis removes the inhibitory signal, thereby restoring and enhancing the anti-tumor functions of T cells.[2][3]
Secondary Mechanism: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Unlike other anti-PD-L1 antibodies that are engineered to be inert, avelumab possesses a native, unmodified Fc region of the IgG1 isotype.[2][4] This functional Fc region enables avelumab to engage with Fcγ receptors (FcγR), such as CD16, expressed on the surface of innate immune effector cells, most notably Natural Killer (NK) cells.[5][6]
When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc region acts as a bridge, recruiting NK cells to the tumor site. This engagement triggers the activation of NK cells, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[5] This process, known as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), represents a distinct and complementary anti-tumor mechanism.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to avelumab's binding affinity and clinical efficacy in select trials.
Table 1: Avelumab Binding Affinity to PD-L1
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 0.0467 nmol/L | Surface Plasmon Resonance | [7] |
| Dissociation Constant (KD) | 0.4 nmol/L | Not Specified | [8] |
| Dissociation Constant (Kd) | 0.3 nmol/L (human) | Not Specified | [9] |
| Dissociation Constant (Kd) | 1.0 nmol/L (mouse) | Not Specified | [9] |
Table 2: Preclinical ADCC Activity of Avelumab
| Target Cell Line | Effector Cells | Outcome | Reference |
| 8 of 18 human carcinoma cell lines | PBMCs | Induced ADCC; lysis correlated with PD-L1 expression | [10] |
| Human carcinoma cell lines | Purified NK cells | Increased lysis compared to PBMCs | [10] |
| PD-L1 expressing tumor cells | T-NK cells | Mediated cytolytic effects | [5] |
Table 3: Selected Clinical Trial Efficacy Data for Avelumab
| Trial Name | Indication | Treatment Arm | Comparator Arm | Primary Endpoint | Result | Reference |
| JAVELIN Bladder 100 | Advanced Urothelial Carcinoma (1L Maintenance) | Avelumab + Best Supportive Care (BSC) | BSC alone | Overall Survival (OS) | Median OS: 21.4 months vs 14.3 months (HR 0.69) | [11] |
| JAVELIN Bladder 100 (≥2 years follow-up) | Advanced Urothelial Carcinoma (1L Maintenance) | Avelumab + BSC | BSC alone | Overall Survival (OS) | Hazard Ratio 0.76 (95% CI, 0.63 to 0.91) | [12] |
| JAVELIN Chemotherapy Medley | Advanced Solid Tumors (1L) | Avelumab + Chemotherapy | N/A | Objective Response Rate (ORR) | Urothelial Carcinoma: 39.0%-53.8%; NSCLC: 33.3%-50.0% | [13] |
| AURA Oncodistinct-004 | Muscle-Invasive Bladder Cancer (Neoadjuvant) | Avelumab + ddMVAC | N/A | Pathological Complete Response (pCR) | 58% | [14] |
| AURA Oncodistinct-004 | Muscle-Invasive Bladder Cancer (Neoadjuvant) | Avelumab monotherapy (cisplatin-ineligible) | N/A | Pathological Complete Response (pCR) | 32% | [14] |
Experimental Protocols
In Vitro ADCC Assay
The following protocol is a representative method for assessing avelumab-mediated ADCC.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. Efficacy and safety of first-line avelumab in patients with advanced non-small cell lung cancer: results from a phase Ib cohort of the JAVELIN Solid Tumor study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avelumab for patients with previously treated metastatic or recurrent non-small-cell lung cancer (JAVELIN Solid Tumor): dose-expansion cohort of a multicentre, open-label, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ADCC assay I NK cells I Immuno-Oncology CRO services [explicyte.com]
- 7. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma: Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avelumab first-line (1L) maintenance for advanced urothelial carcinoma (aUC): Long-term outcomes from the JAVELIN Bladder 100 trial in patients (pts) with histological subtypes. - ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of anti-PD-L1 monoclonal antibody avelumab for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unraveling the Synthesis of Cinalbicol: A Protocol for Laboratory Applications
Introduction
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. This document provides a detailed protocol for the laboratory-scale synthesis of Cinalbicol, a compound of significant interest to researchers in medicinal chemistry and pharmacology. The following application notes and protocols are intended for an audience of trained scientists and professionals in the field. The procedures outlined herein require a thorough understanding of synthetic organic chemistry techniques and safety protocols.
Chemical Pathway Overview
The total synthesis of this compound can be conceptualized as a multi-step process involving the strategic formation of key chemical bonds and the stereoselective construction of chiral centers. The overall synthetic workflow is depicted in the diagram below.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Step 1: Synthesis of Intermediate 1
This initial step involves the coupling of two key starting materials to form the foundational backbone of the target molecule.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Starting Material A | 150.22 | 10.0 | 1.50 g |
| Starting Material B | 125.15 | 12.0 | 1.50 g |
| Palladium Catalyst | - | 0.5 | 5 mol% |
| Ligand | - | 1.0 | 10 mol% |
| Base (e.g., K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Solvent (e.g., Toluene) | 92.14 | - | 50 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Starting Material A, Starting Material B, the palladium catalyst, the ligand, and the base.
-
Add the solvent via syringe.
-
Stir the reaction mixture at the designated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2
This step involves a critical cyclization reaction to form a core ring structure of this compound.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Intermediate 1 | 250.35 | 5.0 | 1.25 g |
| Lewis Acid (e.g., TiCl₄) | 189.68 | 6.0 | 0.68 mL (1 M in DCM) |
| Solvent (e.g., DCM) | 84.93 | - | 25 mL |
Procedure:
-
Dissolve Intermediate 1 in the solvent in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to the required temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid to the reaction mixture.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford Intermediate 2.
Step 3: Synthesis of this compound
The final step in the sequence involves a modification of a functional group to yield the target molecule, this compound.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Intermediate 2 | 232.32 | 2.0 | 465 mg |
| Reducing Agent (e.g., NaBH₄) | 37.83 | 4.0 | 151 mg |
| Solvent (e.g., Methanol) | 32.04 | - | 10 mL |
Procedure:
-
Dissolve Intermediate 2 in the solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the reducing agent portion-wise, monitoring for gas evolution.
-
Stir the reaction at 0 °C until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography to obtain pure this compound.
Signaling Pathway Context
While the primary focus of this document is the chemical synthesis of this compound, it is important for drug development professionals to understand its potential biological context. This compound is hypothesized to interact with key signaling pathways implicated in various diseases. The diagram below illustrates a putative signaling cascade that may be modulated by this compound.
Figure 2: Putative signaling pathway modulated by this compound.
Disclaimer: The information provided in this document is intended for research purposes only and should be used by qualified individuals. The synthesis and handling of the described chemicals involve hazardous materials and should be carried out with appropriate safety precautions. The biological activities and pathways mentioned are based on preliminary hypotheses and require further investigation.
Troubleshooting & Optimization
Troubleshooting Cinalbicol solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the hypothetical poorly soluble compound, "Compound X," in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of Compound X?
A1: Compound X is a weakly basic, lipophilic molecule with low aqueous solubility. It is known to be stable at room temperature. Due to its properties, it can be challenging to dissolve and maintain in solution in aqueous buffers and cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of Compound X?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Compound X. Ensure the DMSO is of high purity and anhydrous to prevent precipitation.
Q3: What is the maximum recommended concentration of DMSO in my in vitro assay?
A3: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance of your specific cell line or assay system to DMSO should always be determined empirically.
Q4: Compound X precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue with poorly soluble compounds. Several strategies can be employed to mitigate this, including:
-
Lowering the final concentration: The most straightforward approach is to work with a lower final concentration of Compound X.
-
Using a co-solvent: Adding a water-miscible organic solvent can help increase the solubility of your compound.[1]
-
Adjusting the pH: If your compound's solubility is pH-dependent, adjusting the pH of your buffer may improve its solubility.[1][2]
-
Using surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer to aid in solubilization.[3]
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.[1][4]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Compound X Powder
Q: I am having trouble dissolving the lyophilized powder of Compound X in DMSO.
A:
-
Ensure Proper Solvent Conditions: Use high-quality, anhydrous DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Apply Gentle Heating: Warm the solution to 37°C in a water bath. This can help increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Increase Mixing Energy: Use a vortex mixer for a few minutes or sonicate the solution in a bath sonicator to break up aggregates and enhance dissolution.[3]
Issue 2: Precipitation in Cell Culture Media
Q: My Compound X precipitates over time when I add it to my cell culture medium.
A:
-
Serum Protein Binding: The presence of serum proteins, like albumin, in the cell culture medium can sometimes help to keep hydrophobic compounds in solution.[3] Consider if the serum concentration in your media is appropriate.
-
Kinetic vs. Thermodynamic Solubility: When a DMSO stock is diluted into an aqueous medium, a supersaturated solution can form, which is kinetically soluble but may precipitate over time to reach its lower thermodynamic solubility.[3]
-
Reduce Incubation Time: If the compound is only needed for a short period to elicit a biological response, you may be able to complete the experiment before significant precipitation occurs.
-
Formulation Strategies: For longer-term experiments, consider more advanced formulation techniques such as the use of solid dispersions or nano-suspensions, which can improve solubility and stability in aqueous environments.[1][5]
Data Presentation
Table 1: Solubility of Compound X in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 100 |
| Ethanol | 5 |
| Methanol | 2 |
| Acetonitrile | 1 |
Table 2: Effect of pH on the Aqueous Solubility of Compound X
| pH | Solubility (µg/mL) at 25°C |
| 5.0 | 5 |
| 6.0 | 1 |
| 7.0 | < 0.1 |
| 7.4 | < 0.1 |
| 8.0 | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Compound X in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of Compound X powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution of Compound X (Molecular Weight = 500 g/mol ), weigh out 5 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes in a bath sonicator. Gentle warming to 37°C can also be applied.
-
Sterilize: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay using Nephelometry
-
Prepare Compound Plate: In a 96-well plate, serially dilute the Compound X DMSO stock solution.
-
Prepare Assay Buffer: Prepare the desired aqueous assay buffer (e.g., PBS, pH 7.4).
-
Dilution and Mixing: Add the assay buffer to the compound plate, ensuring rapid mixing to facilitate dissolution. The final DMSO concentration should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
Data Analysis: Determine the concentration at which the turbidity significantly increases above the background. This is the kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for Compound X solubility issues.
Caption: Workflow for preparing Compound X for in vitro assays.
Caption: Diagram of micellar solubilization of a hydrophobic compound.
References
Validation & Comparative
Comparative Efficacy of Cinalbicol and Alternatives in Preclinical Animal Models of Bipolar Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical drug Cinalbicol and established mood stabilizers—lithium, valproate, and carbamazepine—in preclinical animal models relevant to bipolar disorder. The comparison is based on the shared mechanism of modulating the inositol trisphosphate (InsP3) signaling pathway.
Mechanism of Action: The Inositol Trisphosphate (InsP3) Signaling Pathway
The inositol trisphosphate (InsP3) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including neurotransmission and synaptic plasticity.[1] In this pathway, the activation of G-protein coupled receptors or receptor tyrosine kinases leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (InsP3).[2] InsP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] This elevation in cytosolic Ca2+ concentration modulates the activity of various downstream proteins, influencing neuronal excitability and signaling.
Disruptions in the InsP3 signaling pathway have been implicated in the pathophysiology of bipolar disorder. The therapeutic effects of lithium, valproate, and carbamazepine are, in part, attributed to their ability to modulate this pathway at different points, ultimately dampening excessive neuronal signaling.
This compound (Hypothetical) is postulated to be a novel modulator of the InsP3 signaling pathway. Its precise mechanism of action is under investigation, but it is hypothesized to either inhibit the production of InsP3 or antagonize its receptor, leading to a reduction in intracellular calcium release.
Alternative Treatments:
-
Lithium: The "inositol depletion hypothesis" suggests that lithium inhibits inositol monophosphatases and other enzymes in the inositol recycling pathway. This leads to a reduction in the available pool of inositol for the synthesis of PIP2, thereby dampening the InsP3 signaling cascade in overactive neurons.
-
Valproate (Valproic Acid): Valproate is also believed to impact the inositol pathway. Some studies suggest it may reduce myo-inositol levels in the brain, although its mechanisms are complex and may also involve effects on GABAergic neurotransmission and histone deacetylase inhibition.
-
Carbamazepine: The mechanism of carbamazepine in relation to the InsP3 pathway is less direct. It is thought to inhibit the uptake of inositol into cells, which could lead to a depletion of the substrate needed for InsP3 synthesis.[3]
Signaling Pathway Diagram
References
Safety Operating Guide
Navigating the Uncharted: A Procedural Guide to the Safe Disposal of Novel Chemical Compounds
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. While these new compounds, here hypothetically named "Cinalbicol," hold the promise of therapeutic breakthroughs, they also present the challenge of safe handling and disposal in the absence of established protocols. This guide provides a comprehensive framework for the proper disposal of new or undocumented chemical compounds, ensuring the safety of laboratory personnel and environmental protection.
Important Disclaimer: The following procedures are based on general laboratory safety principles for handling and disposing of a hypothetical, non-hazardous solid chemical. "this compound" is not a publicly documented chemical entity, and therefore, no specific Safety Data Sheet (SDS) is available. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of any new or unknown substance. Always default to treating unknown substances as potentially hazardous.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, the paramount concern is the safety of the handler and the laboratory environment. Adherence to a strict regimen of personal protective equipment (PPE) is non-negotiable.
Table 1: Personal Protective Equipment (PPE) for Handling Novel Chemical Compounds
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | Essential for protecting against accidental splashes or airborne particles. |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn to protect against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of aerosolization or if handling large quantities in a poorly ventilated area. |
All handling of novel compounds should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Spill Management Protocol
In the event of a spill, a swift and systematic response is crucial to mitigate potential hazards.
Step 1: Secure the Area
-
Alert all personnel in the immediate vicinity.
-
Restrict access to the spill area.
Step 2: Assess the Spill
-
Evaluate the quantity of the spilled material.
-
Identify any immediate hazards, such as proximity to ignition sources or drains.
Step 3: Containment and Cleanup
-
For solid spills, gently cover the material with an absorbent, inert material such as sand or vermiculite to prevent it from becoming airborne.[1]
-
Carefully sweep the absorbed material into a designated, chemically compatible waste container.
-
For liquid spills, use absorbent pads to contain and soak up the material.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Step 4: Decontamination
-
Clean the spill area with an appropriate solvent or detergent, followed by a thorough rinse with water.
III. This compound Disposal Workflow
The disposal of any chemical waste, particularly a novel compound, must follow a structured and compliant workflow. The following diagram illustrates the essential steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of a novel laboratory chemical.
IV. Step-by-Step Disposal Protocol
This protocol provides a detailed, procedural guide for the disposal of "this compound," assuming it is a solid chemical waste.
1. Waste Classification and Segregation:
-
In the absence of specific data, treat "this compound" as a hazardous chemical waste.
-
Do not mix "this compound" waste with other waste streams, such as solvents or aqueous waste.[1]
-
Collect all "this compound" waste in a dedicated, chemically compatible container.
2. Containerization and Labeling:
-
Use a high-density polyethylene (HDPE) or glass container that can be securely sealed.
-
The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name ("this compound")
-
The date of accumulation
-
The primary hazards (e.g., "Unknown - Handle with Caution")
-
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal coordinator to schedule a pickup.[1]
-
Provide the EHS department with all available information about the waste, including its source and any known properties.
5. Documentation:
-
Complete all required waste disposal forms or manifests as per your institution's and local regulatory requirements. Accurate record-keeping is essential for regulatory compliance.[1]
By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can effectively manage the risks associated with novel chemical compounds, ensuring a safe and compliant research environment.
References
Essential Safety and Operational Protocols for Handling Cinalbicol
Disclaimer: Information regarding a compound specifically named "Cinalbicol" is not publicly available. The following guidance is based on established best practices for handling potentially hazardous research chemicals and is provided for illustrative purposes. Always consult a specific Safety Data Sheet (SDS) for any chemical you work with and adhere to your institution's safety protocols.
This guide provides essential, immediate safety and logistical information for the handling of the hypothetical compound this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound based on the operational activity.
| Activity | Required PPE | Specifications |
| Low-Concentration Solutions/Powder Handling (in a ventilated enclosure) | - Lab Coat- Safety Glasses with side shields- Nitrile Gloves (double-gloving recommended) | - Flame-resistant lab coat.- ANSI Z87.1 certified eye protection.- Chemically resistant gloves. Check for tears and replace frequently. |
| High-Concentration Solutions/Volatile Operations | - Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- Nitrile Gloves (double-gloving mandatory)- Respiratory Protection | - Disposable, solid-front gown.- Goggles must form a seal around the eyes.- Full-face shield to be worn over goggles.- Frequent glove changes are critical.- A NIOSH-approved respirator with appropriate cartridges for organic vapors is recommended. |
| Spill Cleanup | - Chemical Resistant Coveralls- Chemical Splash Goggles- Face Shield- Heavy-Duty Nitrile or Neoprene Gloves- Respiratory Protection- Shoe Covers | - Impermeable, disposable coveralls.- Full-face protection is essential.- Thicker, more durable gloves for handling spill materials.- Higher level of respiratory protection may be required depending on the spill size and volatility.- Disposable, slip-resistant shoe covers. |
II. Step-by-Step PPE Protocol: Donning and Doffing
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Coveralls: Put on the appropriate protective garment.
-
Respiratory Protection: If required, perform a seal check.
-
Goggles/Face Shield: Ensure a proper fit.
-
Gloves: Put on the first pair of gloves, tucking the cuff under the sleeve of the gown. If double-gloving, put the second pair on over the first.
Doffing Sequence (to minimize contamination):
-
Gloves (Outer Pair): If double-gloved, remove the outer pair.
-
Gown/Coveralls and Gloves (Inner Pair): Remove the gown by rolling it down and away from the body. As you roll it down your arms, peel off the inner pair of gloves so they are contained within the gown.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respiratory Protection: Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the correct sequence for donning and doffing PPE.
III. Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Exposure | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing while under the safety shower.- Seek immediate medical attention. |
| Eye Exposure | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air immediately.- If breathing is difficult, administer oxygen.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse the mouth with water.- Seek immediate medical attention. |
| Minor Spill (contained in a chemical fume hood) | - Alert others in the immediate area.- Use a chemical spill kit to absorb the material.- Clean the area with an appropriate decontaminating solution.- Dispose of all contaminated materials as hazardous waste. |
| Major Spill (outside of a chemical fume hood) | - Evacuate the immediate area.- Alert your institution's emergency response team.- Isolate the area to prevent further spread.- Do not attempt to clean up a large spill without proper training and equipment. |
The logical relationship for responding to an exposure event is outlined in the following diagram.
IV. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any lab consumables.
-
Place all solid waste in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste: This includes unused solutions and contaminated solvents.
-
Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
The container should specify "this compound" and any other chemical constituents.
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
